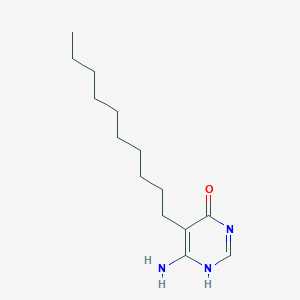

6-Amino-5-decyl-4-pyrimidinol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-5-decyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O/c1-2-3-4-5-6-7-8-9-10-12-13(15)16-11-17-14(12)18/h11H,2-10H2,1H3,(H3,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLZRDFROBRPRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=C(N=CNC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146180 | |

| Record name | 4-Pyrimidinol, 6-amino-5-decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103980-49-0 | |

| Record name | 4-Pyrimidinol, 6-amino-5-decyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103980490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinol, 6-amino-5-decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Purification and Isolation Techniques for Pyrimidinol Derivatives

The isolation and purification of pyrimidinol derivatives are critical steps to ensure high purity for subsequent analytical characterization and application. smolecule.com The choice of method depends on the physicochemical properties of the compound, such as its polarity, solubility, and stability. smolecule.com

Recrystallization is one of the most common and effective techniques for purifying solid pyrimidine (B1678525) derivatives, often providing high purity and good recovery yields. smolecule.com The selection of an appropriate solvent system is crucial; ethanol (B145695) and ethyl acetate (B1210297) have been noted as effective solvents for pyrimidine compounds due to their good solubility at high temperatures and poor solubility at room temperature. smolecule.com

Chromatographic methods are extensively used for the purification of pyrimidinol derivatives from complex reaction mixtures.

Column Chromatography : This is a standard technique for separating pyrimidine derivatives. nih.gov Silica (B1680970) gel is frequently used as the stationary phase, with solvent systems such as hexane-ethyl acetate or methanol (B129727) in dichloromethane (B109758) as the mobile phase. arabjchem.orgajol.info Flash column chromatography, a variation that uses pressure to increase the solvent flow rate, is also employed for efficient purification. ajol.inforesearchgate.net

High-Performance Liquid Chromatography (HPLC) : HPLC is utilized for both analytical purity determination and preparative purification of pyrimidine derivatives. researchgate.netontosight.ainih.gov Normal-phase HPLC with monolithic silica columns has been shown to be effective for the rapid separation of polar purine (B94841) and pyrimidine derivatives. nih.gov

Other specialized techniques have also been reported for specific pyrimidine derivatives. For instance, a process involving adsorption onto inorganic solids like zeolites, followed by desorption, has been used to separate and purify tetrahydropyrimidine (B8763341) derivatives from aqueous solutions. google.com

The table below outlines common purification techniques used for pyrimidinol and related compounds.

| Technique | Stationary/Solid Phase | Mobile Phase/Solvent | Application Notes | Reference |

| Recrystallization | Not Applicable | Ethanol, Ethyl Acetate, Hexane | Widely used for solid pyrimidine derivatives, offering high purity. smolecule.comsci-hub.sebeilstein-journals.org | smolecule.comsci-hub.sebeilstein-journals.org |

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate, Methanol-Dichloromethane | Standard method for separating reaction byproducts. nih.govarabjchem.orgajol.infoclockss.org | nih.govarabjchem.orgajol.infoclockss.org |

| Flash Column Chromatography | Silica Gel | Ethyl Acetate-Hexane | Faster and more efficient than standard column chromatography. | ajol.inforesearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Monolithic Silica, C18 | Hexane-Isopropanol with additives | Used for purity analysis and preparative separation of polar derivatives. researchgate.netontosight.ainih.gov | researchgate.netontosight.ainih.gov |

| Adsorption | Zeolites | Aqueous solutions, Ammonium (B1175870) Hydroxide | Specific for separating derivatives like ectoines from aqueous media. | google.com |

| Thin-Layer Chromatography (TLC) | Silica | Various | Used for reaction monitoring and separation of pyrimidine derivatives formed from hydrolysis. | oup.com |

Elucidation of Structure Activity Relationships Sar in Pyrimidinol Analogues Bearing Decyl Substituents

Impact of Pyrimidine (B1678525) Core Substituents on Biological Potency and Selectivity

The substituents on the pyrimidine ring are fundamental to the molecule's ability to bind to target proteins and exert a biological effect. The precise nature and position of these groups dictate the electronic properties and hydrogen-bonding capabilities of the compound, which are critical for molecular recognition. smolecule.comresearchgate.net

The amino group at the C-6 position is a crucial determinant of biological activity in many pyrimidine-based compounds. This group can act as both a hydrogen bond donor and acceptor, enabling it to form key interactions within the binding sites of target enzymes or receptors. acs.org In various classes of pyrimidine inhibitors, including those targeting kinases and reverse transcriptases, the amino group is often essential for anchoring the ligand in the active site. acs.orgnih.gov

Alteration or replacement of the C-6 amino group typically leads to a significant reduction or complete loss of biological activity, highlighting its importance. For instance, methylation of the amine or its replacement with a hydroxyl or alkyl group can disrupt critical hydrogen bonds, thereby diminishing binding affinity. Structure-activity relationship studies on related heterocyclic compounds consistently underscore the necessity of a primary or secondary amine at this position for maximal potency. acs.org

Table 1: Illustrative SAR of C-6 Position in a Hypothetical Pyrimidinol Series

| Compound ID | C-6 Substituent (R¹) | Relative Potency | Rationale for Activity Change |

| A-1 | -NH₂ | ++++ | Forms critical hydrogen bonds with target receptor. |

| A-2 | -NHCH₃ | +++ | Maintains some hydrogen bonding; steric bulk may slightly reduce affinity. |

| A-3 | -N(CH₃)₂ | + | Loss of hydrogen bond donor capability and increased steric hindrance significantly reduce binding. |

| A-4 | -OH | + | Can act as a hydrogen bond donor/acceptor, but alters electronic profile compared to the amino group. |

| A-5 | -H | - | Lacks the key hydrogen bonding interactions required for activity. |

This table is illustrative, based on established SAR principles for related heterocyclic compounds.

The hydroxyl group at the C-4 position imparts polarity to the molecule and is a key site for interaction with biological targets. ontosight.ai It can participate in hydrogen bonding with amino acid residues in an enzyme's active site. smolecule.com Furthermore, the 4-pyrimidinol moiety exists in a tautomeric equilibrium with its keto form, 6-amino-5-decyl-pyrimidin-4(3H)-one. This tautomerism can be critical for biological activity, as different tautomers may be preferred for binding to different targets. smolecule.com

The C-4 hydroxyl group is part of a "chelating triad" in many enzyme inhibitors, where it coordinates with metal ions in the active site, along with other nearby heteroatoms. nih.govnih.gov Replacing the hydroxyl group with a less polar substituent, such as a hydrogen or methoxy (B1213986) group, often results in a dramatic loss of inhibitory activity, confirming its role in target binding. Studies on related phorbol (B1677699) esters, however, have shown that in some contexts, a C-4 hydroxyl group is not strictly necessary for binding, suggesting its importance is target-dependent. nih.gov

Consequence of Decyl Chain Length and Branching at C-5 on Pharmacological Profile

The substituent at the C-5 position is pivotal for modulating the compound's pharmacokinetic and pharmacodynamic properties. In 6-Amino-5-decyl-4-pyrimidinol, this position is occupied by a ten-carbon alkyl chain.

The primary role of the C-5 decyl chain is to increase the lipophilicity (fat-solubility) of the compound. ontosight.ai This property is critical for its ability to cross biological membranes, such as the cell membrane, to reach intracellular targets. rsc.org The length and branching of this alkyl chain must be carefully optimized.

An increase in chain length generally enhances lipophilicity, which can improve membrane permeability and interactions with hydrophobic pockets in the target protein. However, if the chain becomes too long, it can lead to excessive lipophilicity, resulting in poor aqueous solubility, increased binding to plasma proteins, and potential sequestration in fat tissues, all of which can reduce bioavailability. nih.govfrontiersin.org Studies on other C-5 alkyl-substituted pyrimidines have shown that an optimal chain length often exists for maximal biological activity. nih.gov For example, research on cannabimimetic indoles demonstrated that activity peaked with a five-carbon chain and decreased with a seven-carbon chain.

Table 2: Illustrative Impact of C-5 Alkyl Chain Length on Biological Activity

| Compound ID | C-5 Substituent (R²) | LogP (Calculated) | Relative Activity | Rationale |

| B-1 | -CH₃ (Methyl) | Low | + | Insufficient lipophilicity for optimal membrane crossing or hydrophobic pocket binding. |

| B-2 | -(CH₂)₄CH₃ (Pentyl) | Medium | +++ | Balanced lipophilicity allows for good membrane permeability and target interaction. |

| B-3 | -(CH₂)₉CH₃ (Decyl) | High | ++++ | Optimal lipophilicity for the specific target, enabling strong hydrophobic interactions. |

| B-4 | -(CH₂)₁₄CH₃ (Pentadecyl) | Very High | ++ | Excess lipophilicity leads to poor solubility and non-specific binding, reducing effective concentration. |

This table is illustrative, based on established SAR principles for C-5 substituted pyrimidines and other heterocyclic compounds.

Stereochemical Implications for Pyrimidinol-Based Ligand-Receptor Interactions

Stereochemistry plays a fundamental role in the interaction between a ligand and its biological receptor. ontosight.ai While this compound itself is an achiral molecule, the introduction of stereocenters, for instance by branching the decyl chain (e.g., creating a (S)- or (R)-5-(1-methylnonyl) substituent) or by adding chiral groups to the C-6 amino function, would have profound implications for its biological activity.

Receptors and enzyme active sites are chiral environments, meaning they will interact differently with different stereoisomers of a ligand. One enantiomer will typically fit the binding site much more effectively than its mirror image, leading to a significant difference in biological potency. This principle is a cornerstone of modern drug design. For a pyrimidinol-based ligand, a specific stereoisomer might orient the crucial amino and hydroxyl groups for optimal hydrogen bonding, while positioning the lipophilic side chain perfectly within its hydrophobic channel. The less active enantiomer, in contrast, would fail to achieve this precise three-dimensional fit, resulting in weaker binding and lower activity. rsc.org

The biological activity of pyrimidinol derivatives is significantly influenced by the nature and position of substituents on the pyrimidine core. The presence of a decyl group at the 5-position, as seen in this compound, is a key determinant of its pharmacological profile, likely impacting its potency and selectivity.

The core structure of this compound includes a pyrimidine ring, which is a fundamental component of nucleic acids, an amino group at the 6-position, a hydroxyl group at the 4-position, and a ten-carbon alkyl chain (decyl group) at the 5-position. ontosight.ai This specific arrangement of functional groups suggests its potential to act as a nucleoside analog, interfering with DNA or RNA synthesis, which is a common mechanism for antiviral and anticancer agents. ontosight.ai

The lipophilic nature of the decyl substituent is expected to play a significant role in the molecule's interaction with biological targets. In various studies of pyrimidine and pyridinone analogues, the length and nature of alkyl substituents have been shown to be critical for activity. For instance, in a series of 6-amino-4-(pyrimidin-4-yl)pyridones, optimization of substituents led to compounds with good potency and central nervous system exposure. nih.gov Similarly, in studies on triazolopyrimidine derivatives, alkyl substituents at the 5- and 7-positions were found to be critical for oral activity. nih.gov

The amino group at the 6-position and the hydroxyl group at the 4-position are crucial for forming hydrogen bonds with target enzymes or receptors, thereby stabilizing the drug-receptor complex. Modifications at these positions can drastically alter the biological activity.

The following table summarizes the influence of various substituents on the activity of pyrimidinol and related heterocyclic analogues, providing a basis for understanding the SAR of this compound.

| Compound Series | Position of Substitution | Substituent Type | Impact on Activity | Reference |

| Pyrimidinol Carboxylic Acids | R2 fragment | Small substituents | May allow binding to the sub-pocket of the active site | mcgill.ca |

| 2,5-diamino-4-pyrimidinol derivatives | 5-position | 3,5-dimethoxybenzamide moiety | Significantly increased growth inhibition against cancer cell lines | tandfonline.comresearchgate.net |

| Thiazolo[5,4-d]pyrimidine derivatives | Various | Varied | Most target compounds had good inhibition against tested cancer cell lines | nih.gov |

| 1H-pyrazolo[3,4-b]pyridine-4-carboxamides | N1, C4, C6 | Alkyl, aryl, heteroaryl | The C4 position offered the greatest potential for improvement in antiviral activities | ucla.edu |

| 6-amino-3- pyridinols | C6-position | Amido groups | Showed good to excellent inhibitory effects against angiogenesis | researchgate.net |

| 1,2,4-triazol-3(2H)-yl)methyl)thiopyrimidines | 5-position of triazole | Decylthio group | Enhanced antibacterial activity | ujmm.org.ua |

Based on these findings, the decyl group in this compound likely contributes to the compound's lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The length of the alkyl chain is often a critical factor; for example, studies on other heterocyclic compounds have shown that a specific chain length can optimize activity. ujmm.org.ua

Rational Design Principles for Advanced Pyrimidinol Analogues

The development of more potent and selective pyrimidinol analogues requires a rational design approach, leveraging the established SAR data. Key strategies include pharmacophore hybridization and structure-based design.

Pharmacophore Hybridization: This approach involves combining the essential structural features (pharmacophores) of different bioactive molecules to create a new hybrid compound with enhanced activity or a novel mechanism of action. For instance, hybridizing the 5-amino-4-pyrimidinol scaffold with other known kinase inhibitors has led to the development of potent antiproliferative agents. tandfonline.comresearchgate.net A similar strategy could be applied to this compound, where the pyrimidinol core is combined with pharmacophores from other relevant inhibitors to target specific enzymes or pathways.

Structure-Based Drug Design: This strategy relies on the three-dimensional structure of the target protein to design inhibitors that bind with high affinity and selectivity. For pyrimidinol analogues, identifying the specific binding site and understanding the key interactions through techniques like X-ray crystallography or molecular docking can guide the design of new derivatives. nih.govnih.gov For example, if the decyl group of this compound is found to bind within a hydrophobic pocket of its target, this information can be used to design analogues with optimized alkyl chains or other lipophilic groups to improve binding affinity.

Lead Optimization: Once a lead compound like this compound is identified, further optimization can be carried out by systematically modifying its structure. This can involve:

Varying the alkyl chain length: Exploring analogues with shorter or longer alkyl chains than the decyl group to determine the optimal length for activity.

Introducing functional groups to the alkyl chain: Adding groups like halogens, hydroxyls, or ethers to the decyl chain could modulate the compound's properties and interactions with the target.

Modifying the pyrimidine ring substituents: Altering the amino group at the 6-position or the hydroxyl group at the 4-position could fine-tune the electronic properties and hydrogen bonding capabilities of the molecule.

A study on 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-ones demonstrated that rational design can produce highly potent dual inhibitors of CDK9 and BET proteins, highlighting the potential of this approach for developing multi-targeted agents. nih.gov

The following table outlines key design principles for advancing pyrimidinol analogues:

| Design Principle | Strategy | Desired Outcome | Reference |

| Pharmacophore Hybridization | Combining pyrimidinol scaffold with other active pharmacophores | Enhanced potency, novel mechanism of action, dual-target inhibitors | tandfonline.comresearchgate.netnih.gov |

| Structure-Based Design | Utilizing 3D structure of the target for inhibitor design | High affinity and selectivity, improved binding interactions | nih.govnih.gov |

| Lead Optimization | Systematic modification of the lead compound | Improved potency, selectivity, and pharmacokinetic properties | nih.govnih.govucla.edu |

| Bioisosteric Replacement | Replacing functional groups with others of similar properties | Modulate physicochemical properties and biological activity | nih.gov |

Mechanisms of Biological Activity of 6 Amino 5 Decyl 4 Pyrimidinol and Analogous Pyrimidine Systems

Antioxidant and Radical Scavenging Mechanisms

The pyrimidinol core is a key structural feature that imparts significant antioxidant capabilities. These compounds are adept at neutralizing harmful reactive oxygen species (ROS), which are implicated in cellular damage and various pathologies. The antioxidant action is realized through several interconnected pathways.

6-Amino-5-decyl-4-pyrimidinol and analogous compounds demonstrate potent efficacy in inhibiting lipid peroxidation, a destructive chain reaction where free radicals attack lipids in cell membranes, leading to cellular damage. Excessive production of free radicals can harm essential biological molecules like DNA, lipids, and proteins. researchgate.netresearchgate.net This damage, known as oxidative stress, is linked to the progression of numerous diseases. scite.aiijpsonline.com Antioxidants function by scavenging these free radicals, thereby reducing oxidative damage. ijpsonline.com

In laboratory models, pyrimidinol analogues have shown a superior ability to block oxidative stress. Specifically, compounds with lipophilic side chains, such as the decyl group in this compound, are particularly effective. Research on a series of pyrimidinol derivatives revealed that those with side chains extending 14-16 atoms from the pyrimidinol ring were potent antioxidants, capable of suppressing ROS and lipid peroxidation. This highlights the importance of the side chain's length and structure in optimizing the molecule's antioxidant and cytoprotective properties.

Studies comparing pyrimido-pyrimidine derivatives to the standard antioxidant d-alpha-tocopherol found that certain derivatives offered superior, dose-dependent inhibition of ferrous-induced lipid peroxidation in liver membrane fractions.

A significant aspect of the antioxidant mechanism for analogous compounds, such as pyridinols, is their ability to act as catalytic chain-breaking antioxidants. nih.gov This process involves the antioxidant molecule donating a hydrogen atom to a peroxyl radical, thus "breaking" the lipid peroxidation chain reaction. The resulting antioxidant radical is then regenerated to its active form by a co-antioxidant, such as N-acetylcysteine, allowing a single molecule to neutralize multiple radicals in a catalytic cycle.

While phenols are a well-known family of chain-breaking antioxidants, the introduction of nitrogen atoms into the aromatic ring to create pyrimidinol systems can enhance these properties. Tellurium-containing 3-pyridinols, for example, have been shown to quench peroxyl radicals more efficiently than alpha-tocopherol, with rate constants as high as 1 x 10⁷ M⁻¹ s⁻¹. nih.gov These compounds can be regenerated by a thiol co-antioxidant, enabling a catalytic mode of action. nih.gov This advanced antioxidant capability, acting as a multifunctional (preventive and chain-breaking) catalytic system, is a key feature of these related heterocyclic structures. nih.gov

Modulation of Cellular Bioenergetics and Mitochondrial Function

Mitochondria, the powerhouses of the cell, are central to energy metabolism and are also a primary site of ROS generation. Defects in the mitochondrial respiratory chain can increase electron leakage, leading to a surge in ROS production and subsequent oxidative damage. This compound and its analogues can modulate mitochondrial function, which is crucial for cell survival and health.

The mitochondrial membrane potential (ΔΨm) is an essential component in the process of energy storage during oxidative phosphorylation and a key indicator of mitochondrial health. cymitquimica.com A sustained drop in ΔΨm can trigger cell death pathways.

Optimized pyrimidinol derivatives have demonstrated the ability to preserve the integrity of the mitochondrial membrane. In studies using cultured cells under oxidative stress, potent analogues like this compound were effective in maintaining the mitochondrial membrane potential, thus affording cytoprotection.

Table 1: Effect of Pyrimidinol Analogues on Mitochondrial Function

| Compound Characteristic | Observed Effect | Reference |

|---|---|---|

| Pyrimidinol redox core with optimized side chain | Potent suppression of ROS and lipid peroxidation | |

| Side chain extending 14-16 atoms | Preservation of mitochondrial membrane potential |

This table is generated based on data presented in the text.

Mitochondria produce the majority of cellular ATP through the process of oxidative phosphorylation, which occurs via the electron transport chain. The function of the respiratory chain is therefore critical for cellular energy supply.

Interactions with Nucleic Acids and DNA Synthesis Pathways

The pyrimidine (B1678525) ring is a fundamental heterocyclic structure found in the building blocks of nucleic acids, namely the bases thymine, cytosine, and uracil. ijpsonline.com This structural relationship suggests a potential for pyrimidine derivatives to interact with DNA and its synthesis pathways. While many pyrimidine derivatives are designed as anticancer agents that disrupt DNA synthesis, the primary biological activities identified for this compound are centered on antioxidant and bioenergetic effects rather than direct interaction with DNA. nih.govmdpi.comelsevierpure.com

High levels of ROS can lead to DNA damage, which contributes to genomic instability and the development of diseases like cancer. nih.gov By acting as potent antioxidants, pyrimidine derivatives like this compound can indirectly protect nucleic acids from oxidative damage. researchgate.netresearchgate.netscite.ai

Some synthetic pyrimidine analogues are known to function as inhibitors of enzymes crucial for DNA synthesis, such as dihydrofolate reductase or thymidylate synthase, leading to cell cycle arrest and apoptosis. nih.govnih.gov These compounds are often developed as cytotoxic agents for cancer therapy. nih.gov However, the available research on this compound and its close analogues does not indicate a primary mechanism involving the inhibition of DNA synthesis pathways. Their demonstrated effects point towards cytoprotection through the mitigation of oxidative stress and support of mitochondrial function.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-acetylcysteine |

| d-alpha-tocopherol |

| alpha-tocopherol |

| 5-fluorouracil |

| Cytosine |

| Thymine |

Enzyme Inhibition Profiles and Target Engagement Studies

The biological activity of this compound and related pyrimidine-based compounds is significantly influenced by their ability to interact with and inhibit various key enzymes. These interactions are fundamental to their therapeutic potential across different pathological conditions. The following sections detail the specific enzyme inhibition profiles and target engagement mechanisms that have been elucidated through extensive research.

Analogous pyrimidine systems, such as those containing naphthyridinone and pyridopyrimidin-2-one scaffolds, have been identified as a novel series of inhibitors targeting the Ribonuclease H (RNase H) activity of the Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase (RT). rsc.orgnih.gov The RNase H enzyme is critical for the replication of the HIV-1 virus, as it is responsible for degrading the RNA strand of RNA-DNA hybrids during the reverse transcription process. rsc.orgnih.gov Inactivating mutations in the RNase H active site prevent viral replication, making it a key target for new antiretroviral agents. rsc.org

The mechanism of inhibition by these pyrimidine analogues involves direct engagement with the RNase H active site. plu.mx X-ray crystallography studies have revealed that these compounds act as active site inhibitors by chelating the two divalent metal ions (typically magnesium or manganese) that are essential for the enzyme's catalytic activity. rsc.orgnih.gov This interaction is facilitated by a three-oxygen pharmacophore or an equivalent structure within the inhibitor molecule, which anchors it to the active site and blocks its function. nih.gov The binding of these inhibitors is specific and involves interactions with conserved catalytic site residues such as D443, E478, D498, and D549. plu.mx

Structure-activity relationship studies have led to the development of optimized compounds with improved potency and selectivity for RNase H over other enzymes like RT polymerase and integrase. rsc.org

Table 1: Biochemical Potency and Antiviral Activity of an Optimal Prototype RNase H Inhibitor

| Assay Target | IC50 (µM) | CC50 (µM) |

|---|---|---|

| RT RNase H | 0.045 | |

| RT Polymerase | 13 | |

| Integrase Strand Transfer | 24 |

| Antiviral Effects (Cell Culture) | 0.19 | 3.3 |

IC50: Half maximal inhibitory concentration. CC50: Half maximal cytotoxic concentration. Data sourced from a study on a novel series of HIV-1 RNase H inhibitors. rsc.org

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of fatty acids, responsible for converting anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). nih.govmdpi.com By inhibiting sEH, the levels of beneficial EETs are maintained, which helps in regulating inflammation, blood pressure, and pain. nih.govmdpi.com

Recent research has identified pyrimidine derivatives, specifically those with a dihydropyrimidinone scaffold, as novel and potent inhibitors of sEH. rsc.org These compounds were designed to feature the dihydropyrimidinone ring as a secondary pharmacophore. rsc.org Molecular docking studies have shown that these inhibitors fit effectively into the active site of the sEH enzyme. Their inhibitory action is attributed to the formation of hydrogen bonds with crucial amino acid residues, including Tyr383, Tyr466, and Asp335, within the enzyme's active site pocket. rsc.org This targeted engagement blocks the enzyme's hydrolytic activity. Many of the synthesized compounds in this class have demonstrated considerable in vitro inhibitory activity against sEH. rsc.org

Lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators involved in inflammatory processes. researchgate.netnih.gov The 5-lipoxygenase (5-LOX) enzyme, in particular, is a therapeutic target for inflammatory diseases. researchgate.net

Studies have explored novel pyrimidine acrylamides as effective inhibitors of lipoxygenase. mdpi.com The synthesis of these compounds involves an N-acylation reaction between a 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one core and various carboxylic acids. mdpi.com These pyrimidine analogues have shown promise in inhibiting LOX activity, suggesting their potential as anti-inflammatory agents. The development of dual sEH/5-LOX inhibitors has also attracted attention, as co-administration of inhibitors for both enzymes has been shown to significantly enhance anti-inflammatory responses. nih.gov

Table 2: Lipoxygenase Inhibition by Selected Compounds

| Compound Type | Target Enzyme | Observed Effect |

|---|---|---|

| Pyrimidine Acrylamides | Lipoxygenase (LOX) | Inhibitory Activity mdpi.com |

| Thiazolidinediones | Soybean Lipoxygenase | Inhibition range of 7.7% to 76.3% researchgate.net |

| Plant Extracts (e.g., Gaultheria trichophylla) | 5-Lipoxygenase (5-LOX) | Up to 90.5% inhibition at 0.5 mg/mL nih.gov |

Immunomodulatory Effects and Interferon Induction Pathways

Certain pyrimidine systems, particularly 2-amino-5-halo-6-aryl-4(3H)-pyrimidinones, have been identified as potent inducers of interferon. Interferons are a group of signaling proteins that are crucial to the innate immune response against viral infections and other pathogens. These pyrimidinone compounds are low-molecular-weight agents that stimulate the production of interferon in various animal species, leading to established antiviral, immunomodulatory, and antitumor effects.

An extensive analogue study of 2-amino-5-substituted-6-arylpyrimidinones found that compounds with mono- and difluorophenyl substitutions were the most potent interferon inducers. These specific analogues also demonstrated significant antiviral activity against viruses such as Semliki Forest virus and herpes simplex type 1. Interestingly, while monomethoxyphenyl analogues were also potent antiviral agents, they were found to be weak interferon inducers, indicating that relatively modest structural changes can lead to dramatic shifts in biological activity. The research suggests that there can be a poor correlation between the levels of circulating interferons induced by these compounds and their systemic antiviral activity, hinting at complex mechanisms of action. These findings underscore the potential of pyrimidinones (B12756618) to modulate the immune system, with some derivatives showing efficacy in inhibiting the growth of transplantable tumors, possibly through these immunomodulatory pathways.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of "6-Amino-5-decyl-4-pyrimidinol," which allows for the confirmation of its elemental composition. Techniques like Orbitrap and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry provide high accuracy in identifying and quantifying pyrimidine (B1678525) metabolites. creative-proteomics.com The analysis of fragment ion data further aids in elucidating and confirming the molecular structure of the parent compound and any potential metabolites. pharmaron.com

In the context of drug metabolism studies, HRMS plays a pivotal role in identifying metabolites. pharmaron.comlcms.cz This is crucial for understanding the biotransformation pathways of the compound. pharmaron.com Untargeted screening using liquid chromatography coupled with HRMS (LC-HRMS) can reveal unexpected metabolites in biological samples. nih.gov A synergistic approach combining HRMS with Nuclear Magnetic Resonance (NMR) spectroscopy can enhance the accuracy of metabolite identification and quantification. nih.gov

Key HRMS Applications for "this compound":

| Application | HRMS Technique | Expected Outcome |

| Structural Confirmation | Orbitrap, Q-TOF | Accurate mass measurement and elemental composition determination. |

| Metabolite Identification | LC-HRMS | Elucidation of biotransformation products and pathways. pharmaron.com |

| Untargeted Screening | Full-scan LC-HRMS | Detection of unexpected metabolites in biological matrices. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the solution-state structure and dynamics of "this compound". 1H and 13C NMR provide detailed information about the chemical environment of each atom, which is essential for confirming the compound's covalent structure. nih.gov

Furthermore, advanced NMR techniques are employed to study conformational and tautomeric equilibria. The type of spectra observed in NMR studies of tautomerism is dependent on the activation energy separating the tautomers and the chemical shift difference between the tautomeric states. bohrium.comresearchgate.net For pyrimidinol derivatives, which can exist in different tautomeric forms (e.g., keto-enol tautomerism), NMR is crucial for identifying the predominant form in solution and understanding the factors that influence this equilibrium, such as solvent and temperature. rsc.org Two-dimensional NMR experiments, like Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine through-space proximities between protons, providing insights into the molecule's three-dimensional conformation. rsc.orgmdpi.com

NMR Methodologies for "this compound" Analysis:

| NMR Technique | Application | Information Gained |

| 1H and 13C NMR | Structural Elucidation | Connectivity of atoms and chemical environment. nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Detailed Structural Analysis | Correlation of protons and carbons for unambiguous assignments. |

| NOESY | Conformational Analysis | Through-space interactions and determination of molecular shape in solution. rsc.orgmdpi.com |

| Variable Temperature NMR | Tautomeric and Conformational Dynamics | Study of equilibrium processes and rotational barriers. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in "this compound" and the nature of intermolecular interactions, particularly hydrogen bonding. The vibrational spectra of pyrimidine derivatives are sensitive to changes in their molecular structure and environment. mst.edu

FTIR and Raman spectroscopy can identify characteristic vibrational modes associated with the pyrimidine ring, the amino group, the hydroxyl group, and the decyl chain. Hydrogen bonding, a critical factor in determining the physical and chemical properties of pyrimidinol derivatives, can be investigated by analyzing shifts in the vibrational frequencies of the N-H and O-H stretching modes. mst.edunih.gov These shifts can indicate the strength and nature of hydrogen bonding interactions in both the solid state and in solution. mst.edunih.gov

Vibrational Spectroscopic Analysis of "this compound":

| Spectroscopic Technique | Information Obtained | Key Vibrational Modes |

| FTIR Spectroscopy | Functional group identification, hydrogen bonding. | N-H, O-H, C=N, C=C stretching and bending modes. |

| Raman Spectroscopy | Molecular structure, symmetry, hydrogen bonding. | Ring breathing modes, skeletal vibrations. nih.gov |

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for determining the purity of "this compound" and for its quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of pyrimidine derivatives. researchgate.net The development of a robust HPLC method is crucial for quality control and for analyzing the compound in complex mixtures. Reversed-phase HPLC, often using C8 or C18 columns, is a common approach for the analysis of such compounds. researchgate.net

Method development involves optimizing parameters such as the mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) mixed with buffered aqueous solutions), column temperature, and flow rate to achieve efficient separation of the target compound from any impurities. globalresearchonline.netmdpi.comnih.gov Validation of the developed HPLC method according to established guidelines ensures its accuracy, precision, linearity, and robustness for reliable quantitative analysis. globalresearchonline.netnih.gov

Typical HPLC Method Parameters for Pyrimidinol Derivatives:

| Parameter | Typical Conditions |

| Column | Reversed-phase C8 or C18 |

| Mobile Phase | Gradient or isocratic elution with acetonitrile/water or methanol/water, often with acid modifiers like trifluoroacetic acid. mdpi.com |

| Detection | UV-Vis spectrophotometry (e.g., at 280 nm). globalresearchonline.net |

| Flow Rate | 0.5 - 1.5 mL/min. researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits are attributed to the use of columns packed with smaller particles (typically sub-2 µm). For the analysis of "this compound," UPLC can be particularly advantageous for high-throughput screening and for the analysis of complex biological samples where high sensitivity is required. mdpi.com UPLC coupled with mass spectrometry (UPLC-MS) is a powerful combination for both quantitative analysis and metabolite identification. mdpi.com

X-ray Crystallography for Solid-State Structural Elucidation of Pyrimidinol Derivatives

This technique is also invaluable for understanding intermolecular interactions, such as hydrogen bonding and crystal packing, which dictate the solid-state properties of the compound. The resulting electron density map allows for the unambiguous determination of the molecular structure. nih.gov

Computational and Theoretical Investigations of 6 Amino 5 Decyl 4 Pyrimidinol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For a related compound, 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to predict charge distribution and vibrational modes . Such calculations would be essential to predict the reactivity and stability of 6-Amino-5-decyl-4-pyrimidinol.

Determination of Bond Dissociation Energies (BDEs) and Ionization Potentials (IPs)

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, providing a measure of bond strength. The Ionization Potential (IP) is the energy needed to remove an electron from the molecule. These parameters are critical for predicting a molecule's antioxidant capacity and its behavior in redox reactions. While specific BDE and IP values for this compound are not available, isodesmic reaction methods and composite-level calculations like G4(MP2)-6X are standard for computing BDEs in similar organic molecules and amino acid residues nih.gov. These calculations would typically focus on the N-H bonds of the amino group and the O-H bond of the hydroxyl group, as these are often the most reactive sites.

Hypothetical Data Table for BDE and IP This table is for illustrative purposes to show how data would be presented if available.

| Parameter | Calculated Value (kJ/mol) | Computational Method |

|---|---|---|

| BDE (N-H) | Data Not Available | DFT/B3LYP |

| BDE (O-H) | Data Not Available | DFT/B3LYP |

| Adiabatic IP | Data Not Available | G4(MP2)-6X |

| Vertical IP | Data Not Available | G4(MP2)-6X |

Analysis of Electron Density Distributions and Molecular Orbitals

Analysis of the molecule's electron density reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For pyrimidine (B1678525) derivatives, these analyses help in understanding interactions with biological targets nih.gov.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a ligand to a protein or enzyme. For example, derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) have been studied as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) through molecular docking to elucidate their structure-activity relationships nih.govresearchgate.netnih.gov. A similar approach for this compound would involve docking it into the active site of a relevant biological target to predict binding affinity and key interactions, such as hydrogen bonds and hydrophobic contacts.

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide insights into the dynamic behavior of the system, conformational changes, and the thermodynamics of binding mdpi.comresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted. For a series of this compound analogues, a QSAR model could be built by calculating various molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic properties) and correlating them with experimentally determined biological activity. This approach is widely used in the design of new pyrimidine-based therapeutic agents nih.gov.

Cheminformatics and Virtual Screening Applications for Novel Analogues

Cheminformatics and virtual screening are powerful tools for discovering novel drug candidates. Starting with the this compound scaffold, large chemical databases could be screened in silico to identify compounds with similar structural features but potentially improved activity or pharmacokinetic properties nih.govresearchgate.net. This process involves filtering compounds based on molecular similarity, pharmacophore models, or their predicted docking scores against a specific target. This accelerates the process of identifying promising new analogues for synthesis and experimental testing.

Emerging Research Directions and Future Prospects for 6 Amino 5 Decyl 4 Pyrimidinol Research

Integration with Systems Biology and Omics Approaches for Comprehensive Mechanism Elucidation

To gain a holistic understanding of the biological effects of 6-Amino-5-decyl-4-pyrimidinol, its investigation must extend beyond single-target interactions. Systems biology and various "omics" technologies offer powerful approaches to map the global cellular changes induced by this compound. medrxiv.orgnih.govnih.gov

Key research avenues include:

Transcriptomics (RNA-Seq): By analyzing changes in the entire transcriptome of cells treated with this compound, researchers can identify affected signaling pathways and gene regulatory networks.

Proteomics: Quantitative proteomics techniques, such as SILAC or TMT labeling, can reveal alterations in protein expression and post-translational modifications, providing insights into the compound's downstream effects.

Metabolomics: Studying the metabolic profile of treated cells can uncover changes in key metabolic pathways, which may be linked to the compound's biological activity.

Network Pharmacology: Integrating these multi-omics datasets can help construct comprehensive interaction networks to predict the compound's mechanism of action and potential off-target effects. mdpi.com

Table 2: Illustrative Omics Data for this compound Treated vs. Control Cells

| Omics Platform | Key Finding (Hypothetical) | Implied Pathway Modulation |

|---|---|---|

| Transcriptomics | Upregulation of genes involved in cellular stress response | Activation of the Nrf2 pathway |

| Proteomics | Decreased phosphorylation of a key kinase in a proliferative pathway | Inhibition of the MAPK/ERK signaling cascade |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, highlighting the potential types of findings from omics studies.

Novel Synthetic Routes and Sustainable Production Methods

The advancement of research on this compound and its derivatives is contingent upon efficient and sustainable synthetic methodologies. While classical synthetic routes for pyrimidines exist, future efforts will likely focus on green chemistry principles to reduce environmental impact and improve scalability. researchgate.net

Promising areas for development include:

One-Pot, Multi-Component Reactions: Designing synthetic strategies that combine multiple reaction steps into a single pot can significantly improve efficiency and reduce waste. The Biginelli reaction and its variations are classic examples that could be adapted for 5-alkyl-substituted aminopyrimidinols. researchgate.net

Catalyst Development: The exploration of novel catalysts, including biocatalysts (enzymes) or heterogeneous catalysts, could lead to milder reaction conditions, higher yields, and easier product purification.

Flow Chemistry: The use of continuous flow reactors can offer precise control over reaction parameters, leading to improved safety, consistency, and scalability of the synthesis.

Exploration of Polypharmacological Activities and Synergistic Effects in Complex Biological Systems

The concept of "one drug, one target" is increasingly being replaced by the understanding that many effective therapeutic agents exert their effects through interactions with multiple targets. This polypharmacology can lead to enhanced efficacy and a reduced likelihood of drug resistance. Future research on this compound should embrace this complexity.

Potential research directions are:

Broad-Spectrum Kinase Profiling: Given that many pyrimidine (B1678525) derivatives exhibit kinase inhibitory activity, screening this compound against a large panel of kinases could reveal a unique polypharmacological profile.

Synergistic Combinations: Investigating the effects of this compound in combination with other known drugs could uncover synergistic interactions. For example, a new pyrimidine derivative has shown a synergistic effect with oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus. nih.gov This approach could be particularly relevant in complex diseases like cancer or infectious diseases.

Phenotypic Screening: Utilizing high-content imaging and other phenotypic screening platforms can help identify unexpected biological activities of the compound in various disease models, without a priori knowledge of its specific target.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Amino-5-decyl-4-pyrimidinol, and how do reaction conditions influence yield?

- Methodology : Pyrimidine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For this compound, the decyl chain at the 5-position suggests alkylation under basic conditions (e.g., K₂CO₃ in DMF) could be critical. Temperature control (60–80°C) and anhydrous solvents are recommended to minimize side reactions. Yield optimization may require iterative adjustments to stoichiometry, as seen in analogous pyrimidine syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodology :

- ¹H/¹³C NMR : Focus on the amino proton (δ 5.5–6.5 ppm) and pyrimidine ring carbons (δ 150–160 ppm). The decyl chain’s methylene signals (δ 1.2–1.4 ppm) should show integration consistent with 10 carbons.

- FT-IR : Confirm N-H stretching (3200–3400 cm⁻¹) and pyrimidine ring vibrations (1600–1650 cm⁻¹).

- Mass Spectrometry : Prioritize high-resolution MS to distinguish molecular ion peaks (e.g., [M+H]⁺) from fragmentation patterns. Comparative studies of similar pyrimidinol derivatives highlight these markers .

Q. What are the critical considerations for maintaining stability during long-term storage of this compound?

- Methodology : Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis. Lyophilization is recommended for aqueous solutions. Stability assays (e.g., HPLC purity checks at 0, 3, and 6 months) should be conducted, referencing protocols for pyrimidine analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

- Methodology :

Systematic Solvent Screening : Test solubility in DMSO, ethanol, and chloroform using gravimetric analysis.

pH-Dependent Studies : Adjust pH (4–9) to assess ionization effects, as amino-pyrimidinols often show pH-sensitive solubility.

Data Reconciliation : Apply frameworks for analyzing contradictory data (e.g., outlier detection, meta-analysis of experimental conditions) . Document solvent purity and temperature rigorously .

Q. What strategies are recommended for designing bioactivity assays that account for the decyl chain's lipophilicity in this compound?

- Methodology :

- Lipophilicity Adjustment : Use logP calculations (e.g., XLogP3) to predict membrane permeability. Compare with shorter-chain analogs (e.g., methyl or ethyl derivatives) to isolate chain-length effects.

- Cellular Uptake Assays : Employ fluorescence tagging (e.g., BODIPY) to track intracellular accumulation.

- Molecular Dynamics Simulations : Model interactions with lipid bilayers to rationalize bioavailability differences, as demonstrated for substituted pyrimidinols .

Q. How does the substitution pattern at the 5-position (decyl group) affect the compound's reactivity compared to shorter-chain analogs?

- Methodology :

- Comparative Kinetic Studies : Monitor reaction rates in nucleophilic substitutions (e.g., bromination) between 5-decyl and 5-methyl analogs.

- Steric Effects Analysis : Use X-ray crystallography or DFT calculations to evaluate steric hindrance from the decyl group. Substitution patterns in pyrimidine derivatives show significant steric and electronic impacts on reactivity .

Data Contradiction Analysis

Q. How should conflicting data on the compound's thermal stability (TGA vs. DSC results) be interpreted?

- Methodology :

- Multi-Technique Validation : Cross-validate decomposition temperatures using TGA (mass loss), DSC (enthalpic changes), and hot-stage microscopy.

- Sample Purity Checks : Impurities (e.g., residual solvents) can skew thermal profiles. Re-purify via column chromatography (silica gel, CH₂Cl₂/MeOH) and repeat assays .

Comparative Structural Studies

Q. What computational methods are best suited to compare this compound with its structural analogs?

- Methodology :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compare electronic properties (HOMO-LUMO gaps, dipole moments).

- Molecular Docking : Assess binding affinities to target proteins (e.g., kinases) versus analogs. Studies on similar pyrimidine derivatives emphasize the role of alkyl chain length in binding .

Experimental Design Challenges

Q. What pitfalls arise when scaling up the synthesis of this compound from milligram to gram quantities?

- Methodology :

- Heat Dissipation : Larger batches risk exothermic runaway reactions. Use jacketed reactors with controlled cooling.

- Purification Challenges : Replace flash chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effective scaling. Analogous scale-up studies highlight these adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.